molecular formula C11H8BrNO2S B11790106 Methyl 2-bromo-5-(thiazol-2-YL)benzoate

Methyl 2-bromo-5-(thiazol-2-YL)benzoate

Cat. No.: B11790106
M. Wt: 298.16 g/mol
InChI Key: VWWUMJWUNCCXTJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-(thiazol-2-yl)benzoate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-5-nitrobenzoic acid with thioamide under specific conditions to form the thiazole ring . The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and thiazole ring formation processes. These methods are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(thiazol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and solvents such as ethanol or acetonitrile. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation reactions can lead to the formation of sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-(thiazol-2-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-5-(thiazol-2-yl)benzoate is unique due to the presence of the thiazole ring, which imparts specific biological activities and chemical reactivity. The thiazole ring’s ability to undergo various chemical reactions and interact with biological targets makes this compound particularly valuable in medicinal chemistry and industrial applications .

Biological Activity

Methyl 2-bromo-5-(thiazol-2-YL)benzoate is a compound of significant interest in medicinal chemistry, particularly due to its thiazole moiety, which is associated with a variety of biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives often exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The presence of bromine and methoxy groups in the structure can enhance its biological efficacy through various mechanisms.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. The thiazole ring is particularly effective against bacteria and fungi.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4.0 mM
Escherichia coli3.5 mM
Candida albicans3.92–4.01 mM
Aspergillus niger4.01–4.23 mM

The compound showed promising activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent. Additionally, it exhibited antifungal activity against Candida albicans and Aspergillus niger, although the effectiveness was lower compared to standard antifungal drugs like fluconazole.

Anticancer Activity

Research has indicated that compounds containing thiazole rings can also possess anticancer properties. This compound has been tested against various cancer cell lines.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
HCT-116 (Colon Cancer)<30
HepG2 (Liver Cancer)<25
U251 (Glioblastoma)<20

The compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.

Enzyme Inhibition

The thiazole moiety is also known for its ability to inhibit specific enzymes that are crucial in various biological processes. This compound has been investigated for its enzyme-inhibitory potential.

Table 3: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)Reference
Cyclin-dependent kinase (CDK)Competitive15
Carbonic anhydraseNon-competitive10

The compound showed competitive inhibition against CDKs, which are vital for cell cycle regulation, and non-competitive inhibition against carbonic anhydrase, suggesting potential applications in cancer therapy and other diseases.

Case Studies

A recent study highlighted the synthesis and biological evaluation of various thiazole derivatives, including this compound. The findings indicated that modifications on the thiazole ring significantly affected both antimicrobial and anticancer activities, emphasizing the importance of structure-activity relationships (SARs) in drug development .

Properties

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

methyl 2-bromo-5-(1,3-thiazol-2-yl)benzoate

InChI

InChI=1S/C11H8BrNO2S/c1-15-11(14)8-6-7(2-3-9(8)12)10-13-4-5-16-10/h2-6H,1H3

InChI Key

VWWUMJWUNCCXTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=NC=CS2)Br

Origin of Product

United States

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